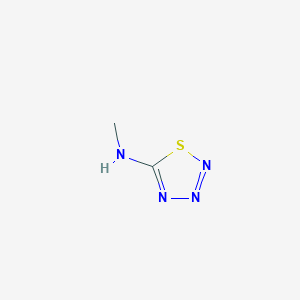

N-Methyl-1,2,3,4-thiatriazol-5-amine

説明

Contextualization within Five-Membered Heterocycles

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental in organic chemistry. wikipedia.org Five-membered heterocycles are a significant subclass, often exhibiting aromatic properties. jove.comglobalscientificjournal.com These rings can contain one or more heteroatoms, such as nitrogen, oxygen, or sulfur. nih.gov

The properties of these compounds are heavily influenced by the nature and number of heteroatoms present. nih.gov For instance, pyrrole, furan, and thiophene (B33073) each contain one heteroatom (nitrogen, oxygen, and sulfur, respectively). jove.com The azoles are a major group of five-membered heterocyclic compounds that contain two or more heteroatoms, at least one of which is nitrogen. wikipedia.org Thiatriazoles, with one sulfur and three nitrogen atoms, are a more complex example within this class. The 1,2,3,4-thiatriazole system is a relatively rare arrangement of these atoms. researchgate.net

The arrangement of heteroatoms in the ring dictates the electronic distribution and chemical reactivity of the molecule. Five-membered aromatic heterocycles are planar, with all atoms being sp2 hybridized. jove.com The aromaticity is achieved through a closed loop of six π electrons distributed over the five atoms of the ring. nih.gov

Historical Development and Structural Elucidation of 1,2,3,4-Thiatriazoles

The study of 1,2,3,4-thiatriazoles has evolved over time, with various synthetic methods being developed for their preparation. A common route to 5-substituted-amino-1,2,3,4-thiatriazoles involves the reaction of 4-substituted-thiosemicarbazides with nitrous acid. researchgate.netscispace.com

The structural elucidation of these compounds has been accomplished through a combination of spectroscopic techniques and chemical reactions. Methods such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, along with nuclear magnetic resonance (NMR), have been instrumental in confirming the thiatriazole ring structure. researchgate.net For example, the infrared spectrum of 5-amino-1,2,3,4-thiatriazole has been studied to understand its vibrational modes. scispace.com

Significance of 5-Amino-1,2,3,4-Thiatriazoles in Chemical Research

The 5-amino-1,2,3,4-thiatriazole scaffold and its derivatives are of considerable interest in various areas of chemical research. These compounds serve as versatile building blocks in the synthesis of other heterocyclic systems. researchgate.net The amino group at the 5-position provides a reactive site for further functionalization, allowing for the creation of a diverse range of molecules. researchgate.net

Derivatives of 5-amino-1,2,3,4-thiatriazoles have been investigated for their potential applications in materials science and medicinal chemistry. ontosight.ai For instance, certain 1,2,4-triazolo[4,3-d] jove.comglobalscientificjournal.cominchem.orgresearchgate.netthiatriazole derivatives have shown a broad spectrum of antitumor activity. researchgate.net The thermal decomposition of some 1,2,3,4-thiatriazoles has also been a subject of study. wisc.edu The reactions of 5-amino-1,2,3,4-thiatriazoles with various reagents, such as isocyanates, have been explored to synthesize new classes of compounds. acs.org

The broader family of aminotriazoles has found applications in agriculture and medicine, highlighting the importance of the amino-substituted triazole core. researchgate.net While the 1,2,3,4-thiatriazole system is less common than its 1,2,3-triazole and 1,2,4-triazole (B32235) isomers, its unique properties continue to attract research interest. researchgate.netfrontiersin.org

Data Tables

Table 1: Properties of 5-Amino-1,2,3,4-thiatriazole

| Property | Value |

|---|---|

| Molecular Formula | CH2N4S |

| Molecular Weight | 102.12 g/mol |

| IUPAC Name | 1,2,3,4-thiatriazol-5-amine |

| InChIKey | NFSGFYBDMKUQJA-UHFFFAOYSA-N |

| Canonical SMILES | C1(=NN=NS1)N |

Source: PubChem CID 244725 nih.gov

Table 2: Examples of Substituted 5-Amino-1,2,3,4-thiatriazoles

| Substituent at the Amino Group | Melting Point (°C) |

|---|---|

| Propyl | 58-59 |

| Isopropyl | 99-100 |

| Cyclohexyl | 114-115 |

| Phenyl | 170 (decomposition) |

| Benzyl | 148 (decomposition) |

Source: Jensen, K. A., & Pedersen, C. (1964). Some New 1,2,3,4-Thiatriazoles. Acta Chemica Scandinavica, 18, 1343-1345. scispace.com

特性

IUPAC Name |

N-methylthiatriazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c1-3-2-4-5-6-7-2/h1H3,(H,3,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQJKKVTPGNODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=NS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 1,2,3,4 Thiatriazol 5 Amine

Direct Synthesis Approaches

Direct synthesis focuses on the formation of the thiatriazole ring system from acyclic precursors in a single key transformation.

Reaction of Thiosemicarbazides with Nitrous Acid or Diazonium Salts

A primary and well-established method for synthesizing 5-(substituted)amino-1,2,3,4-thiatriazoles involves the reaction of a 4-substituted thiosemicarbazide (B42300) with nitrous acid. cdnsciencepub.com For the synthesis of the target compound, N-Methyl-1,2,3,4-thiatriazol-5-amine, the precursor is 4-methylthiosemicarbazide (B147232). The reaction proceeds via diazotization of the unsubstituted hydrazine (B178648) nitrogen, followed by intramolecular cyclization to form the thiatriazole ring.

The general transformation is represented as follows: R-NH-C(S)-NH-NH₂ + HNO₂ → R-NH-C=N-N=N-S + 2H₂O

In this reaction, the 4-methylthiosemicarbazide is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid. This method has been shown to reliably produce the corresponding 5-methylamino-1,2,3,4-thiatriazole. cdnsciencepub.com

Research into the reaction of 4-phenylthiosemicarbazide (B147422), an analogue of 4-methylthiosemicarbazide, has shown that the synthesis of the corresponding 5-anilino-1,2,3,4-thiatriazole (B78592) is robust across various acidic environments. cdnsciencepub.com Diazotization reactions were successfully carried out in 50% aqueous acetic acid, anhydrous acetic acid, and hydrochloric acid at pH levels of 3 and 5. cdnsciencepub.com In all tested conditions, the identical product was obtained, suggesting that the reaction is not highly sensitive to the specific acidic medium used for generating the nitrous acid. cdnsciencepub.com For instance, the reaction of 4-phenylthiosemicarbazide with nitrous acid in a mixture of ice, water, and concentrated hydrochloric acid yielded the product in 89% yield. cdnsciencepub.com

Table 1: Effect of Acid Environment on Product Formation

| Acid Environment | Precursor | Product | Outcome |

|---|---|---|---|

| 50% Aqueous Acetic Acid | 4-Phenylthiosemicarbazide | 5-Anilino-1,2,3,4-thiatriazole | Identical product formed cdnsciencepub.com |

| Anhydrous Acetic Acid | 4-Phenylthiosemicarbazide | 5-Anilino-1,2,3,4-thiatriazole | Identical product formed cdnsciencepub.com |

| Hydrochloric Acid (pH 3) | 4-Phenylthiosemicarbazide | 5-Anilino-1,2,3,4-thiatriazole | Identical product formed cdnsciencepub.com |

This interactive table summarizes the robustness of the reaction across different acidic conditions.

The nature of the substituent on the 5-amino group plays a critical role in the stability and subsequent reactivity of the thiatriazole ring, particularly in the presence of a base. cdnsciencepub.com The 5-(substituted)amino-1,2,3,4-thiatriazoles can undergo two competitive reactions in aqueous base: (1) degradation to an isothiocyanate and azide (B81097) ion, and (2) isomerization to a 1-substituted-tetrazole-5-thiol. cdnsciencepub.com

The outcome is governed by the electronic properties of the substituent (R). When R is an electropositive or electron-donating group, such as a methyl group, degradation is the favored pathway. cdnsciencepub.com Conversely, when R is an electronegative group (e.g., p-chlorophenyl), isomerization to the corresponding tetrazole-5-thiol is more likely to occur. cdnsciencepub.com This is a significant limitation, as the stability of this compound is compromised under basic conditions, leading to decomposition rather than isomerization. cdnsciencepub.com

Table 2: Influence of Substituent (R) on Reaction Pathway in Aqueous Base

| Substituent (R) | Electronic Nature | Favored Reaction Pathway | Yield of 1-R-tetrazole-5-thiol (%) |

|---|---|---|---|

| Methyl | Electropositive | Degradation | None cdnsciencepub.com |

| p-Tolyl | Weakly Donating | Degradation/Isomerization | 30 cdnsciencepub.com |

| Phenyl | Neutral | Degradation/Isomerization | 34 cdnsciencepub.com |

This interactive table illustrates how substituent electronics dictate the stability and reaction pathway of 5-amino-1,2,3,4-thiatriazoles.

Reaction of Alkyl Isothiocyanates with Hydrazoic Acid

An alternative and confirmatory synthetic route to 5-(substituted)amino-1,2,3,4-thiatriazoles is the reaction of an alkyl or aryl isothiocyanate with hydrazoic acid (HN₃). cdnsciencepub.com For the target compound, this involves the reaction of methyl isothiocyanate with hydrazoic acid. cdnsciencepub.comwikipedia.orgnih.gov This method produces the identical this compound as confirmed through infrared absorption studies and chemical degradation analysis. cdnsciencepub.com The hydrazoic acid can be generated from sodium azide and a suitable acid. This approach builds the heterocyclic ring by adding the N₃ moiety across the C=S bond of the isothiocyanate.

Precursor Chemistry and Derivative Formation

The primary precursors for the syntheses described are 4-methylthiosemicarbazide and methyl isothiocyanate. Thiosemicarbazides are versatile precursors in the synthesis of numerous heterocyclic compounds, including triazoles and thiazoles. mdpi.comresearchgate.net 4-Methylthiosemicarbazide can be prepared from the reaction of methyl isothiocyanate with hydrazine. Methyl isothiocyanate itself is an important industrial organosulfur compound. wikipedia.org

The chemistry of this compound is significantly influenced by its tendency to undergo base-catalyzed degradation. As established, the presence of the electropositive methyl group favors decomposition into methyl isothiocyanate and azide ions when treated with aqueous base. cdnsciencepub.com This contrasts with aryl-substituted analogues, which can isomerize to form stable tetrazole-5-thiol derivatives. This degradation pathway is a key aspect of the compound's derivative chemistry, defining its stability and potential for further transformation.

Formation from 1-Methyl-2-[(thioacyl)sulfanyl]pyridinium Salts and Sodium Azide

Information on this specific synthetic route is not available in the reviewed scientific literature.

Approaches from Amino Acid Derivatives

While amino acids are common starting materials for the synthesis of various nitrogen-containing heterocyclic compounds, a direct synthetic route from amino acid derivatives to this compound is not documented in available research.

Derivatization of 5-Amino-1,2,3,4-thiatriazoles to this compound

The synthesis of the precursor, 5-amino-1,2,3,4-thiatriazole, can be achieved through a diazotization reaction of thiosemicarbazide. However, specific methods for the subsequent selective N-methylation of the exocyclic amino group to form this compound are not detailed in the scientific literature. Standard methylation procedures would likely face challenges with regioselectivity, potentially leading to methylation on the ring nitrogens as well as the desired amino group.

Spectroscopic Characterization and Structural Analysis of N Methyl 1,2,3,4 Thiatriazol 5 Amine

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the bonding characteristics within N-Methyl-1,2,3,4-thiatriazol-5-amine.

The vibrational modes of the 1,2,3,4-thiatriazole ring are complex, involving coupled stretching and deformation motions of the C-S, S-N, N-N, and C=N bonds. The assignment of these vibrations is often based on comparative studies with related heterocyclic systems and supported by computational calculations.

Key vibrational bands associated with the thiatriazole ring in related 5-substituted-amino-1,2,3,4-thiatriazoles have been identified. Skeletal vibrations characteristic of the thiatriazole ring are typically observed in the regions of 1122-1090 cm⁻¹, 1060-1030 cm⁻¹, 962-930 cm⁻¹, and 911-889 cm⁻¹ mdpi.com. The C=N stretching vibration within the ring is a notable feature, often appearing as a medium to strong band in the infrared spectrum researchgate.net. For 5-amino-1,2,3,4-thiatriazole, a band at 1615 cm⁻¹ has been assigned to the C=N stretching mode researchgate.netwisc.edu.

A significant band in the 1540-1590 cm⁻¹ range is characteristic of 5-amino-substituted 1,2,3,4-thiatriazoles and is attributed to a C-N stretching vibration, coupled with an N-H deformation mode researchgate.net. This band's high intensity is suggested to arise from resonance structures that enhance the double bond character of the exocyclic C-N bond researchgate.net. The "ring breathing" mode, a symmetric stretching vibration of the entire ring, is another fundamental vibration, though its identification can be complex due to mixing with other modes nih.govrubingroup.orgsphinxsai.com.

Table 1: Characteristic Vibrational Frequencies of the Thiatriazole Ring in Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| C=N Stretch | 1615 | researchgate.netwisc.edu |

| C-N Stretch (exocyclic) | 1540-1590 | researchgate.net |

| Ring Skeletal Vibrations | 1122-1090, 1060-1030, 962-930, 911-889 | mdpi.com |

The N-methylamino group exhibits several characteristic vibrational modes. The N-H stretching vibration is expected to appear in the region of 3300-3500 cm⁻¹. For secondary amines, a single weak to medium band is typically observed rsc.org. The C-N stretching vibration of the N-methyl group is also a key diagnostic band. In aromatic amines, the C-N stretching vibration is usually strong and appears in the region of 1335-1250 cm⁻¹ rsc.org.

Deformation modes of the amino group, including scissoring, wagging, twisting, and rocking, also provide valuable structural information. The N-H in-plane bending (scissoring) mode for primary amines is found in the 1590-1650 cm⁻¹ range mdpi.com. For the N-methylamino group, the C-N stretching and N-H deformation modes can be coupled, influencing their positions and intensities researchgate.net. The symmetric stretching of the N-methyl group in saturated amines typically falls in the range of 2805 to 2780 cm⁻¹ rsc.org.

Table 2: Expected Vibrational Modes of the N-Methylamino Group

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretch | 3300-3500 | rsc.org |

| C-N Stretch (Aromatic) | 1335-1250 | rsc.org |

| N-CH₃ Symmetric Stretch | 2805-2780 | rsc.org |

| N-H Bend (Scissoring) | ~1600 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity and electronic environment of the atoms in this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H proton and the N-methyl protons. The chemical shift of the N-H proton can be variable due to hydrogen bonding and exchange with solvent molecules, typically appearing as a broad singlet esisresearch.org. The N-methyl group will present as a singlet, with its chemical shift influenced by the electronic nature of the thiatriazole ring. For comparison, in 5-amino-3-methyl-1,2,4-thiadiazole, the methyl protons appear as a singlet at δ 2.23 ppm in DMSO-d₆ and δ 2.31 ppm in CD₃OD researchgate.netmdpi.comnih.gov. The chemical shift of an N-methyl group in a heterocyclic system is generally found in the range of δ 2.5-3.5 ppm.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | Variable | Broad Singlet |

| N-CH₃ | 2.5 - 3.5 | Singlet |

The ¹³C NMR spectrum provides crucial information about the carbon framework and the potential for tautomerism in this compound. The compound can exist in two primary tautomeric forms: the amino form and the imino form.

¹³C NMR spectroscopy has been demonstrated as a useful tool for the tautomeric assignment of 5-(monosubstituted)-amino-1,2,3,4-thiatriazoles nih.gov. The chemical shift of the ring carbon atom (C5) is particularly sensitive to the tautomeric state. In the amino tautomer, the C5 carbon is expected to resonate at a lower field compared to the imino tautomer due to the direct attachment of the exocyclic nitrogen. For 5-amino-3-methyl-1,2,4-thiadiazole, the ring carbons resonate at δ 183.2 and 169.2 ppm in DMSO-d₆ researchgate.netmdpi.comnih.gov. The N-methyl carbon is expected to have a chemical shift in the range of δ 30-40 ppm. The observation of a single set of resonances would suggest a rapid tautomeric equilibrium on the NMR timescale or the strong predominance of one tautomer.

Table 4: Expected ¹³C NMR Chemical Shifts for Tautomeric Forms of this compound

| Carbon | Expected Chemical Shift (δ, ppm) - Amino Form | Expected Chemical Shift (δ, ppm) - Imino Form |

| C5 | ~160-170 | ~140-150 |

| N-CH₃ | ~30-40 | ~30-40 |

¹⁵N NMR spectroscopy is a powerful technique for probing the electronic structure of nitrogen-containing heterocycles, including the elucidation of mesoionic character researchgate.net. Mesoionic compounds are dipolar heterocyclic compounds in which the positive and negative charges are delocalized and cannot be represented by a single covalent structure wikipedia.org.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of heterocyclic compounds like this compound, mass spectrometry can reveal characteristic fragmentation patterns that help confirm the molecular structure.

While specific mass spectral data for this compound is not extensively detailed in readily available literature, the general behavior of related 1,2,3,4-thiatriazoles involves thermal or impact-induced decomposition. A common fragmentation pathway for 5-amino substituted thiatriazoles is the loss of a nitrogen molecule (N₂), which is a characteristic feature of this heterocyclic system. The purity of synthesized thiatriazoles can be effectively checked using mass spectrometry techniques. wisc.edu For related isomers such as 1,2,3-thiadiazoles and 1,2,3-triazoles, electrospray ionization (ESI) mass spectrometry has been demonstrated as a useful tool for structural studies and for differentiating between isomers based on their fragmentation. nih.gov

Table 1: General Mass Spectrometry Data for Related Aminothiatriazoles

| Compound Family | Typical Observation | Reference |

|---|---|---|

| 5-Amino-1,2,3,4-thiatriazoles | Potential loss of N₂ upon fragmentation | General knowledge |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique provides information about electronic transitions within the molecule, which is characteristic of its structure and conjugation.

Studies on 5-(substituted)amino-1,2,3,4-thiatriazoles have shown that the thiatriazole ring system exhibits a characteristic absorption maximum (λmax). For 5-methylamino-1,2,3,4-thiatriazole, this characteristic absorption occurs in the range of 250–255 nm. researchgate.net This absorption is attributed to electronic transitions within the heterocyclic ring. For comparison, the parent compound, 5-amino-1,2,3,4-thiatriazole, has a reported absorption maximum at 267 nm. wisc.edu The position of the absorption maximum can be influenced by the substituent on the amino group and the solvent used.

Table 2: UV-Vis Spectroscopic Data for this compound and Related Compounds

| Compound | Absorption Maximum (λmax) | Reference |

|---|---|---|

| 5-Methylamino-1,2,3,4-thiatriazole | 250-255 nm | researchgate.net |

X-ray Diffraction Studies for Molecular Structure Confirmation

While a specific crystal structure for this compound has not been reported in the reviewed literature, the crystal structure of the parent compound, 5-amino-1,2,3,4-thiatriazole, has been determined. ul.ie This analysis provides a crucial reference for the geometry of the 5-aminothiatriazole ring system. The study of 5-amino-1,2,3,4-thiatriazole revealed a monoclinic crystal system with the space group P2₁/n. ul.ie The structural data from this parent compound serves as a foundational model for understanding the molecular geometry of its N-methyl derivative.

Table 3: Crystallographic Data for the Parent Compound 5-Amino-1,2,3,4-thiatriazole

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | ul.ie |

| Space Group | P2₁/n | ul.ie |

| a | 3.780(2) Å | ul.ie |

| b | 10.179(5) Å | ul.ie |

| c | 10.139(5) Å | ul.ie |

| β | 91.78(4)° | ul.ie |

Theoretical and Computational Investigations

Quantum Chemical Methodologies

Quantum chemical methodologies are at the heart of computational investigations into molecular structure and reactivity. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and energy.

Ab Initio Calculations

Ab initio (from the beginning) methods are based on first principles of quantum mechanics, without the use of experimental data beyond fundamental physical constants. These calculations, while computationally intensive, can provide highly accurate results. For a molecule like N-Methyl-1,2,3,4-thiatriazol-5-amine, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be employed to accurately predict its geometry, vibrational frequencies, and energies. For instance, studies on other heterocyclic systems often use these methods as a benchmark for less computationally expensive techniques.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. For this compound, DFT calculations using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be instrumental in determining its optimized geometry, electronic properties, and spectroscopic signatures. Theoretical studies on related 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives have successfully used DFT to correlate calculated properties with experimental data. mdpi.com

Semiempirical Methods

Semiempirical methods simplify quantum mechanical calculations by incorporating some experimental parameters. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger molecular systems. Methods like AM1 and PM3 could be used for preliminary conformational analysis or to study large assemblies involving this compound.

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding is crucial for predicting a molecule's stability, reactivity, and spectroscopic properties.

Molecular Orbitals and Electron Density Distribution

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and electronic transitions. For this compound, these calculations would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. Furthermore, mapping the electron density distribution and generating electrostatic potential (ESP) maps would visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions.

Reaction Mechanism Modeling and Energy Landscapes

Computational modeling can elucidate the pathways of chemical reactions, identifying transition states and intermediates, and calculating activation energies. For this compound, this could involve studying its thermal or photochemical decomposition, or its reactions with other molecules. By mapping the potential energy surface, researchers can understand the kinetics and thermodynamics of these processes, providing valuable information that can be difficult to obtain experimentally.

Computational Studies of Decomposition Pathways

While specific computational studies on the decomposition pathways of this compound are not extensively documented, research on related triazole and thiatriazole structures provides a framework for understanding its potential thermal behavior. The 1,2,3,4-thiatriazole ring is known for its inherent instability, often decomposing upon heating. researchgate.net

Computational studies on similar high-nitrogen heterocyclic compounds, such as triazoles, have been performed to elucidate their thermal decomposition mechanisms. researchgate.netresearchgate.net These studies typically employ quantum chemical methods like Density Functional Theory (DFT) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) to map out the potential energy surface of the decomposition reactions. researchgate.netnih.gov

For triazole derivatives, several initial decomposition pathways have been proposed and investigated computationally:

Ring-Opening: This is a common pathway for many heterocyclic compounds. For 1,2,3-triazoles, a ring-opening mechanism has been identified as a primary decomposition step with a relatively low energy barrier. researchgate.net

H-Transfer: Intramolecular hydrogen transfer can be an initial step in the decomposition process, particularly in unsubstituted or amino-substituted triazoles. researchgate.net

Side-Chain Cleavage: For substituted triazoles, the cleavage of bonds in the substituent groups can be a competing initial decomposition step. researchgate.net

In the case of this compound, a plausible initial decomposition step would be the extrusion of molecular nitrogen (N₂), a common fragmentation pathway for many nitrogen-rich heterocycles, leading to the formation of a transient intermediate. The stability of the thiatriazole ring is a key factor, and computational studies on related systems suggest that the energy barrier for decomposition can be influenced by the nature and position of substituents. nih.gov

A comparative computational study on the thermal decomposition of 1,2,4-triazole and 1,2,3-triazole showed that 1,2,4-triazole is more stable, with a higher energy barrier for its initial decomposition path (H-transfer) compared to the ring-opening path of 1,2,3-triazole. researchgate.net This highlights how the arrangement of heteroatoms within the ring significantly impacts thermal stability.

Table 1: Calculated Activation Barriers for Initial Decomposition Pathways of Related Triazole Compounds

| Compound | Decomposition Pathway | Computational Method | Activation Barrier (kcal/mol) | Reference |

| 1H-1,2,4-triazole | H-transfer | DLPNO-CCSD(T)//MP2 | ~52 | researchgate.net |

| 1H-1,2,3-triazole | Ring-opening | DLPNO-CCSD(T)//MP2 | ~45 | researchgate.net |

| Nitro-substituted triazoles | C-NO₂ bond dissociation | DLPNO-CCSD(T) | - | researchgate.net |

This table presents data for related triazole compounds to illustrate the types of decomposition pathways and their associated energy barriers that are investigated computationally.

Transition State Analysis

Transition state analysis is a critical component of computational studies on reaction mechanisms, including decomposition pathways. It involves locating the transition state (TS) on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the feasibility and kinetics of a particular reaction pathway.

For the decomposition of thiatriazoles, transition state calculations would be used to determine the energy barriers for various possible initial steps, such as N-S bond cleavage, N-N bond cleavage, or concerted ring fragmentation. Methods like DFT are commonly used to optimize the geometry of the transition state and calculate its vibrational frequencies. nih.gov A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state to confirm that it connects the reactant and product states of the proposed elementary reaction step. nih.gov This ensures that the identified transition state is indeed part of the decomposition pathway of interest.

Computational Spectroscopy (NMR, UV, IR)

Computational spectroscopy is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, aiding in their structural characterization.

NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) spectra through computational methods has become a valuable tool in structural elucidation. frontiersin.orggithub.io DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to compute the NMR chemical shifts (δ) and coupling constants. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). github.io For complex molecules, conformational searches are necessary to obtain a Boltzmann-weighted average of the NMR parameters over the different low-energy conformers. github.io Machine learning approaches are also emerging as a powerful tool for the accurate prediction of NMR chemical shifts. frontiersin.orgnih.gov

For this compound, computational NMR would predict the ¹H and ¹³C chemical shifts for the methyl group and the thiatriazole ring carbons. These theoretical values can be compared with experimental data to confirm the structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. bohrium.commdpi.com This method provides information about the excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π, n→π). mdpi.comkbhgroup.in The calculated absorption maxima (λ_max) can be compared with experimental spectra to understand the electronic structure of the molecule. For 5-(substituted)amino-1,2,3,4-thiatriazoles, a characteristic absorption maximum is observed in the range of 250–255 mμ. researchgate.net TD-DFT calculations can help to assign the electronic transitions responsible for this absorption.

IR Spectroscopy: Infrared (IR) spectroscopy is a key technique for identifying functional groups in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. researchgate.netresearchgate.netdtic.mil The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. nih.gov By comparing the computed IR spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. kbhgroup.innih.gov For this compound, computational IR spectroscopy would help in assigning the vibrational modes associated with the thiatriazole ring, the N-methyl group, and the amino group.

Table 2: Representative Computational Spectroscopy Methods and Their Applications

| Spectroscopic Technique | Computational Method | Key Parameters Calculated | Application |

| NMR | DFT (GIAO) | Chemical shifts (δ), Coupling constants (J) | Structural elucidation, Conformational analysis |

| UV-Vis | TD-DFT | Excitation energies, Oscillator strengths, λ_max | Characterization of electronic transitions, Prediction of absorption spectra |

| IR | DFT | Vibrational frequencies, Intensities | Assignment of vibrational modes, Identification of functional groups |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.comresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and thermodynamic properties of the system. mdpi.com

While specific MD simulations for this compound have not been explicitly reported, this technique is widely applied to study related bioactive heterocyclic compounds. frontiersin.orgresearchgate.net For instance, MD simulations have been used to investigate the binding mechanism of triazole-based inhibitors to their protein targets, providing insights into the key interactions that stabilize the ligand-protein complex. frontiersin.org These simulations can reveal the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process. frontiersin.orgacs.org

In the context of drug design, MD simulations are valuable for:

Validating docking poses: Assessing the stability of a ligand's binding mode predicted by molecular docking. mdpi.com

Exploring conformational changes: Investigating how a protein's conformation changes upon ligand binding. mdpi.com

Calculating binding free energies: Estimating the strength of the interaction between a ligand and its target.

For a molecule like this compound, if it were to be investigated as a potential bioactive agent, MD simulations could be employed to study its interactions with a biological target, its behavior in a lipid bilayer to assess membrane permeability, or its aggregation properties in solution.

High-Throughput Virtual Screening Applications of Thiatriazoles

High-Throughput Virtual Screening (HTVS) is a computational technique used in drug discovery to search large libraries of small molecules for compounds that are likely to bind to a drug target, typically a protein or enzyme. nih.govstanford.edu This approach is more cost-effective and faster than experimental high-throughput screening (HTS). nih.gov

The general workflow of a virtual screening campaign involves:

Preparation of the target and ligand libraries: This includes generating 3D structures of the target protein and the small molecules to be screened.

Molecular docking: Docking programs are used to predict the binding mode and score the binding affinity of each molecule in the library to the target's active site.

Filtering and ranking: The results are filtered based on various criteria, such as docking score, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and chemical diversity. innovareacademics.innanobioletters.com

Selection of hits: A smaller subset of promising compounds is selected for experimental testing.

Thiatriazole and triazole scaffolds are present in many bioactive compounds and are often included in compound libraries for virtual screening. nih.govnih.govimist.manih.govjocpr.com The versatility of the triazole ring, with its ability to form hydrogen bonds and engage in other non-covalent interactions, makes it a valuable pharmacophore. nih.gov Virtual screening campaigns have been successfully used to identify novel triazole derivatives with a wide range of biological activities, including antifungal, anticancer, and antiviral properties. nih.govnih.gov

For the thiatriazole class of compounds, HTVS could be applied to discover new derivatives of this compound with desired biological activities by screening large chemical databases for molecules containing this or a similar scaffold.

Q & A

Q. Example data :

| Derivative | DPPH IC₅₀ (µM) | MIC (µg/mL, S. aureus) |

|---|---|---|

| N-Methyl-thiatriazole | 12.4 ± 1.2 | 8.5 ± 0.7 |

| Reference (Ascorbic acid) | 5.8 ± 0.9 | N/A |

Advanced: What mechanistic insights guide the optimization of transamination reactions?

Answer:

Key factors include:

- Catalyst selection : CoCl₂ enhances nucleophilic attack on the N-methyl group via Lewis acid activation, reducing reaction time from 24h to 3h .

- Solvent effects : Chloroform stabilizes transition states better than polar solvents (e.g., DMSO), improving yields by 20–30% .

- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂) on arylhydrazines increase reactivity by lowering activation energy (ΔG‡ ~45 kJ/mol) .

Basic: How to address solubility challenges in aqueous biological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve compounds, ensuring no cytotoxicity .

- Micellar systems : Incorporate Tween-80 (0.05% w/v) to enhance solubility without altering bioactivity .

- pH adjustment : Prepare phosphate buffer (pH 7.4) for zwitterionic derivatives .

Advanced: How can thermodynamic data inform storage and handling protocols?

Answer:

- ΔsubH° (enthalpy of sublimation) : Values >80 kJ/mol (e.g., 85.2 kJ/mol for N-methyl derivatives) indicate low volatility, enabling room-temperature storage .

- TGA-DSC : Identify phase transitions (e.g., melting points at 150–160°C) to avoid decomposition during lyophilization .

- Moisture sensitivity : Karl Fischer titration reveals hygroscopicity (>2% w/w H₂O uptake), necessitating desiccants .

Advanced: What strategies resolve synthetic byproduct formation in thiatriazole derivatives?

Answer:

- Chromatographic monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to detect sulfoxide byproducts (Rf ~0.3 vs. 0.5 for target) .

- Recrystallization : Purify with ethanol/water (7:3) to remove unreacted methylamine (mp 98–102°C vs. 145°C for product) .

- Kinetic control : Lower reaction temperature to 0°C to suppress thiourea side products .

Basic: What safety protocols are essential for handling sulfur/nitrogen-rich intermediates?

Answer:

- Ventilation : Use fume hoods to mitigate H₂S release during thiol reactions .

- Waste disposal : Neutralize acidic byproducts (pH 7–8) before transferring to biohazard containers .

- PPE : Nitrile gloves and safety goggles mandatory due to potential mutagenicity (Ames test positive for some analogs) .

Advanced: How to validate computational docking studies for biological target interactions?

Answer:

- Molecular dynamics (MD) simulations : Run 100 ns trajectories to assess binding pose stability (RMSD <2 Å) .

- Free energy calculations : Use MM-PBSA to compute ΔGbinding (e.g., -28.5 kcal/mol for kinase inhibitors) .

- Experimental correlation : Compare docking scores (e.g., Glide XP score < -8.5) with IC₅₀ values from enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。